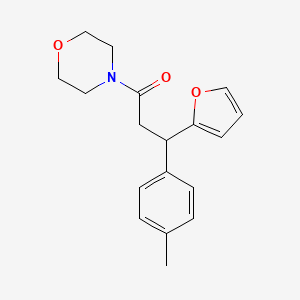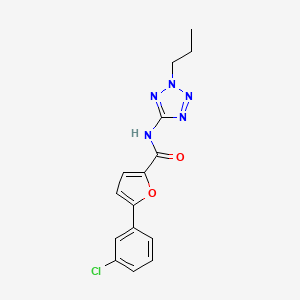
2,3,5,6-テトラフルオロベンジルアルコール
概要
説明
2,3,5,6-Tetrafluorobenzyl alcohol is an organic compound with the molecular formula C7H4F4O. It is a colorless to light yellow liquid or crystalline solid, known for its high fluorine content. This compound is used as an intermediate in the synthesis of various chemicals, including insecticides and pharmaceuticals .
科学的研究の応用
2,3,5,6-Tetrafluorobenzyl alcohol has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a reagent in various catalytic processes.
Materials Science: Utilized in the development of fluorinated polymers and materials.
Analytical Chemistry: Serves as a biomarker for monitoring exposure to certain pyrethroids in environmental and health studies.
作用機序
Target of Action
It is known to be a key intermediate in the synthesis of insecticides like transfluthrin .
Mode of Action
It is synthesized through a series of reactions involving fluorination, hydrolysis, decarboxylation, esterification, and reduction
Biochemical Pathways
2,3,5,6-Tetrafluorobenzyl alcohol is a metabolite of pyrethroid pesticides . Pyrethroids are neurotoxins that affect voltage-gated sodium channels in the nervous system of insects.
Result of Action
As an intermediate in the synthesis of insecticides, it is likely to contribute to the overall insecticidal activity of the final product .
生化学分析
Biochemical Properties
2,3,5,6-Tetrafluorobenzyl alcohol plays a significant role in biochemical reactions, particularly in the synthesis of pyrethroid insecticides such as tefluthrin . It interacts with various enzymes and proteins during its metabolic processes. For instance, it is known to undergo oxidation to form the corresponding carboxylic acid . The interactions of 2,3,5,6-Tetrafluorobenzyl alcohol with enzymes such as cytochrome P450s are crucial for its biotransformation and subsequent biochemical effects.
Cellular Effects
2,3,5,6-Tetrafluorobenzyl alcohol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause serious eye irritation and may induce allergic skin reactions . These effects suggest that 2,3,5,6-Tetrafluorobenzyl alcohol can impact cellular functions by interacting with cellular membranes and proteins, potentially altering cell signaling and metabolic pathways.
Molecular Mechanism
At the molecular level, 2,3,5,6-Tetrafluorobenzyl alcohol exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s fluorinated structure allows it to interact with specific active sites of enzymes, leading to changes in their activity. For example, the hydrolysis of tefluthrin results in the formation of 2,3,5,6-Tetrafluorobenzyl alcohol, which can further undergo oxidation . These molecular interactions are essential for understanding the compound’s biochemical and pharmacological properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,5,6-Tetrafluorobenzyl alcohol can change over time due to its stability and degradation. The compound is stable under ambient temperature and can be stored without significant degradation . Its long-term effects on cellular function need to be studied further to understand its potential impact in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2,3,5,6-Tetrafluorobenzyl alcohol vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as serious eye irritation and allergic skin reactions . These dosage-dependent effects are crucial for determining the safe and effective use of 2,3,5,6-Tetrafluorobenzyl alcohol in various applications.
Metabolic Pathways
2,3,5,6-Tetrafluorobenzyl alcohol is involved in metabolic pathways related to the synthesis and degradation of pyrethroid insecticides. It is metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s role in biochemical reactions and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2,3,5,6-Tetrafluorobenzyl alcohol within cells and tissues involve interactions with transporters and binding proteins. The compound’s fluorinated structure may influence its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and potential effects on cellular function.
Subcellular Localization
2,3,5,6-Tetrafluorobenzyl alcohol’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how 2,3,5,6-Tetrafluorobenzyl alcohol exerts its biochemical effects at the cellular level.
準備方法
Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrafluorobenzyl alcohol can be synthesized through multiple steps involving fluorination, hydrolysis, decarboxylation, esterification, and reduction. One common method starts with 2,3,5,6-tetrafluorobenzoic acid, which is reduced using sodium borohydride (NaBH4) in the presence of iodine (I2) to yield the desired alcohol .
Industrial Production Methods: Industrial production often involves the catalytic hydrogenation of 2,3,5,6-tetrafluorobenzonitrile to 2,3,5,6-tetrafluorobenzylamine, followed by diazotization and hydrolysis to obtain 2,3,5,6-tetrafluorobenzyl alcohol. This method is efficient and suitable for large-scale production .
Types of Reactions:
Reduction: 2,3,5,6-Tetrafluorobenzyl alcohol can be reduced to its corresponding hydrocarbon.
Oxidation: It can be oxidized to 2,3,5,6-tetrafluorobenzaldehyde or 2,3,5,6-tetrafluorobenzoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) and iodine (I2) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Various halogenating agents or nucleophiles can be employed.
Major Products:
Reduction: 2,3,5,6-Tetrafluorotoluene.
Oxidation: 2,3,5,6-Tetrafluorobenzaldehyde or 2,3,5,6-tetrafluorobenzoic acid.
Substitution: Depending on the reagent, products like 2,3,5,6-tetrafluorobenzyl chloride can be formed.
類似化合物との比較
- 2,3,4,5,6-Pentafluorobenzyl alcohol
- 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol
- 2,3,5,6-Tetrafluorobenzoic acid
Comparison: 2,3,5,6-Tetrafluorobenzyl alcohol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. Compared to 2,3,4,5,6-pentafluorobenzyl alcohol, it has one less fluorine atom, affecting its reactivity and applications. The presence of a methyl group in 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol further alters its chemical behavior and uses .
特性
IUPAC Name |
(2,3,5,6-tetrafluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1,12H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWVQASYTKCTCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370090 | |
| Record name | 2,3,5,6-Tetrafluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4084-38-2 | |
| Record name | 2,3,5,6-Tetrafluorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4084-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrafluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanol, 2,3,5,6-tetrafluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B1224202.png)
![1-(2-furanylmethyl)-N-[2-(methylthio)-1,3-benzothiazol-6-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1224206.png)
![3-methoxy-N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1224210.png)
![4-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]methyl]-2,6-dimethoxyphenol](/img/structure/B1224211.png)
![(E)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B1224212.png)


![2-[(6-chloro-1-benzotriazolyl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B1224218.png)



![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1224224.png)
![N-[4-(1-pyrrolidinyl)phenyl]-2-naphthalenecarboxamide](/img/structure/B1224226.png)
![N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1224227.png)
